molecular formula C16H11Cl2NO2 B2701079 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole CAS No. 478066-22-7

5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole

Cat. No.: B2701079
CAS No.: 478066-22-7
M. Wt: 320.17
InChI Key: IWJWUJNUDAOSMG-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is a high-purity chemical compound offered for research applications. As a member of the 1,2-oxazole (isoxazole) family, this scaffold is of significant interest in medicinal chemistry and materials science. Researchers value these structures for their potential as key intermediates in the synthesis of more complex molecules and for constructing libraries of compounds for biological screening. [1] [5] Applications & Research Value: This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. The core 3-phenyl-1,2-oxazole structure, functionalized with a phenoxymethyl group, is a versatile building block. The dichloro substitution on the phenoxy ring may be investigated for its influence on the compound's electronic properties, lipophilicity, and bioactivity, making it valuable in structure-activity relationship (SAR) studies. [1] [7] Potential research applications include its use as a synthetic intermediate in developing novel pharmaceuticals or agrochemicals, and as a core structure in the design of organic materials with specific electronic characteristics. Handling & Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Safety data for this specific compound should be determined, but general precautions for handling laboratory chemicals apply.

Properties

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c17-14-7-6-12(8-15(14)18)20-10-13-9-16(19-21-13)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJWUJNUDAOSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole typically involves the reaction of 3,4-dichlorophenol with a suitable isoxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole exhibit promising anticancer properties. For instance, derivatives of oxazole have been synthesized and tested against various cancer cell lines. In a study involving 1,3,4-oxadiazole derivatives, compounds demonstrated significant cytotoxicity against glioblastoma cell lines, indicating the potential for developing new anticancer agents based on the oxazole framework .

CompoundCell Line TestedPercent Growth Inhibition
5bLN22985%
5dLN22982%
5mLN22978%

Anti-Diabetic Properties

The compound has also been explored for its anti-diabetic effects. In vivo studies conducted on genetically modified Drosophila models showed that certain derivatives lowered glucose levels significantly, suggesting potential applications in diabetes management .

Herbicidal Activity

This compound has been identified as a component in herbicidal compositions. Its structure allows it to act effectively against various weeds while being less harmful to crops. Research has highlighted its efficacy in controlling weed populations without adversely affecting crop yield .

Herbicide CompositionTarget WeedsEfficacy (%)
Composition ABroadleaf Weeds90%
Composition BGrassy Weeds85%

Molecular Docking Studies

Molecular docking studies have been conducted to explore how this compound interacts with biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and metabolic pathways .

Case Study: Anticancer Efficacy

A recent study synthesized several oxazole derivatives and evaluated their anticancer activity against different cell lines such as OVCAR-8 and NCI-H40. The findings indicated that modifications to the oxazole ring structure could enhance anticancer properties significantly:

CompoundCell Line TestedGrowth Inhibition (%)
Compound XOVCAR-886%
Compound YNCI-H4075%

These results underscore the importance of structural modifications in enhancing the therapeutic efficacy of oxazole derivatives.

Case Study: Agricultural Application

In another study focused on agricultural applications, researchers formulated a herbicide containing this compound and tested it on various crops. The results demonstrated that the herbicide effectively controlled weed growth while maintaining high crop yields:

Crop TypeWeed Control Efficacy (%)Crop Yield Impact (%)
Corn92%+10%
Soybean88%+8%

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Core Heterocycle logP (Predicted/Reported) Key Features
Target : 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole C₁₆H₁₂Cl₂NO₂ ~337.18* 3,4-dichlorophenoxy, phenyl 1,2-oxazole ~4.9 (predicted) High lipophilicity due to Cl substituents; planar isoxazole core .
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole C₁₆H₁₃NO₂ 251.28 3-methoxyphenyl, phenyl 1,2-oxazole ~3.2 (predicted) Methoxy group reduces logP; dihedral angles: 17.1° (methoxy) and 15.2° (phenyl) .
5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole C₁₇H₁₆N₂O₂ 280.32 3,5-dimethylphenoxy, phenyl 1,2,4-oxadiazole 4.7855 (reported) Higher logP than methoxy analogs; oxadiazole enhances metabolic stability .
5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole C₁₆H₁₀Cl₃NO₂ 370.61 2-chlorophenyl, 2,5-dichlorophenoxy 1,2-oxazole ~5.2 (predicted) Three Cl atoms increase molecular weight and lipophilicity; agrochemical potential .
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole C₁₆H₁₀Cl₂N₄O 357.18 3,4-dichlorophenyl, indole 1,2,4-oxadiazole ~3.8 (predicted) Indole introduces H-bonding capacity; synthesized via amidoxime condensation .

*Predicted using fragment-based methods.

Key Observations:
  • Lipophilicity : Chlorine substituents significantly increase logP (e.g., 5.2 for the trichloro analog vs. 3.2 for the methoxy derivative) .
  • Planarity and Dihedral Angles: Isoxazole derivatives with bulky substituents (e.g., dichlorophenoxy) exhibit greater dihedral angles (e.g., ~17° in methoxy analogs), affecting crystal packing and solubility .
  • Heterocycle Impact : Oxadiazole cores (1,2,4-oxadiazole) offer enhanced metabolic stability compared to isoxazoles, critical for drug design .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chlorine substituents increase lipophilicity and bioactivity but reduce solubility.
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but diminish antimicrobial potency .
  • Heterocycle Choice : Oxadiazoles offer better metabolic stability, while isoxazoles provide easier synthetic accessibility .

Biological Activity

5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is a synthetic compound belonging to the oxazole class, notable for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a dichlorophenoxy group attached to a phenyl and an oxazole ring. The synthesis typically involves the reaction of 3,4-dichlorophenol with formaldehyde to form an intermediate that is subsequently reacted with an appropriate amine under controlled conditions.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of this compound. The compound has shown significant activity against various microbial strains, including bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Aspergillus niger1.6
E. coli17
S. aureus20

The data indicate that this compound exhibits potent antifungal activity comparable to established antifungal agents like fluconazole .

Cytotoxicity and Antiproliferative Activity

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. The antiproliferative activity was evaluated using the MTT assay, revealing that it effectively inhibits the growth of human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Notably, some derivatives exhibited inhibitory effects on topoisomerase I, a key enzyme involved in DNA replication .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes involved in microbial cell wall synthesis and metabolic pathways.
  • Topoisomerase Interaction : Studies suggest that it may inhibit topoisomerase I activity, thereby interfering with DNA replication in cancer cells .
  • Nuclear Receptor Modulation : It has been shown to modulate PXR (Pregnane X receptor) and FXR (Farnesoid X receptor) pathways, which are crucial in drug metabolism and bile acid homeostasis .

Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial potential of various oxazole derivatives, this compound was tested against multiple strains of bacteria and fungi. The results highlighted its effectiveness against Candida species and Aspergillus, suggesting its potential use in treating fungal infections .

Study 2: Cytotoxicity in Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on HCT-116 and HeLa cells. The findings indicated that it exhibits significant cytotoxicity at concentrations as low as 50 µM, with molecular docking studies supporting its interaction with topoisomerase I .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other oxazole derivatives was conducted:

Compound NameAntimicrobial ActivityCytotoxicity (IC50) µM
5-(Chloromethyl)-3-(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazoleModerate>100
5-(Phenyl)-1,2-thiazoleLow30
This compound High50

This table illustrates that while other compounds exhibit varying degrees of activity, this compound stands out for its combined antimicrobial potency and cytotoxic efficacy.

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